Structural and LogP Difference Between (+/-)-4-O-Ethyl Albuterol and Albuterol
The 4-O-ethyl substitution significantly increases lipophilicity, a key factor for differential separation in analytical methods. The computed LogP for (+/-)-4-O-ethyl albuterol is 2.74 [1], whereas albuterol is a considerably more polar molecule (logP < 1) due to its free phenolic hydroxyl group. This difference is critical for chromatographic method development, as the higher LogP of (+/-)-4-O-ethyl albuterol ensures a distinct retention time in reverse-phase HPLC or UPLC systems, enabling its specific identification and quantification as an impurity or metabolite .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.74 |
| Comparator Or Baseline | Albuterol (LogP < 1, not precisely quantified but noted as highly polar) |
| Quantified Difference | LogP increase of approximately >1.7 units |
| Conditions | Computed value for target compound; general physicochemical profile for comparator |
Why This Matters
This physicochemical differentiation is essential for chromatographic separation; procuring the incorrect reference standard would result in misidentification of impurity peaks, leading to analytical method failure and potential regulatory setbacks.
- [1] Kuujia.com. Cas no 754926-25-5 (O-Ethyl Albuterol) Computed Properties. View Source
